2-Cyclopropylpyrimidine-4,6-diol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

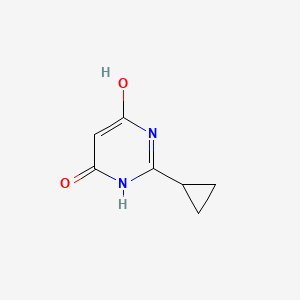

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h3-4H,1-2H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGWJXCRWXZRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropylpyrimidine 4,6 Diol

Established Synthetic Routes for 2-Cyclopropylpyrimidine-4,6-diol and its Precursors

The creation of this compound relies on foundational synthetic methods. These routes typically involve the initial construction of a key intermediate, which is then converted to the final diol product.

Synthesis of 4,6-Dichloro-2-cyclopropylpyrimidine (B1593117) as a Key Intermediate

A crucial stepping stone in the synthesis of the target compound is 4,6-dichloro-2-cyclopropylpyrimidine. This intermediate is generally prepared from more basic pyrimidine (B1678525) structures. One common approach involves the chlorination of a dihydroxypyrimidine precursor. For instance, 2-cyclopropyl-4,6-dihydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl groups with chlorine atoms, yielding the desired 4,6-dichloro-2-cyclopropylpyrimidine. chemicalbook.comgoogle.com Another method starts with 2,4,6-trichloropyrimidine, where one chlorine atom is selectively replaced by a cyclopropyl (B3062369) group.

A related synthesis involves the preparation of 2-cyclopropyl-4,6-dichloro-5-aminopyrimidine, where 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine is hydrogenated using a Raney nickel catalyst. prepchem.com

Conversion Pathways to this compound

Once the 4,6-dichloro-2-cyclopropylpyrimidine intermediate is obtained, it can be converted to this compound. This transformation is typically achieved through a hydrolysis reaction, where the chlorine atoms at the 4 and 6 positions of the pyrimidine ring are replaced by hydroxyl groups. This can be accomplished by treating the dichloro intermediate with a base, such as sodium hydroxide, in an aqueous solution. The reaction conditions are controlled to ensure the complete conversion to the diol.

An alternative approach involves the direct synthesis from 2-cyclopropyl-4,6-dihydroxypyrimidine, which can be nitrated to form 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine. prepchem.com

Advanced Synthetic Strategies for this compound Derivatives

To explore the full potential of this class of compounds, chemists have developed more advanced synthetic strategies. These methods allow for the creation of a wide array of derivatives with modified properties.

Functionalization at the Pyrimidine Ring Core

The pyrimidine ring itself is a prime target for modification. researchgate.net Various functional groups can be introduced at different positions to alter the electronic properties and biological activity of the molecule. For example, amino groups can be introduced, and the chlorine atoms in 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine (B15318) can be substituted with various amines. nih.gov This allows for the synthesis of a diverse library of compounds for further study. The introduction of different substituents can be achieved through nucleophilic substitution reactions on the chlorinated pyrimidine core. mdpi.com

| Starting Material | Reagent | Product | Yield |

| 2,4-Diamino-6-hydroxypyrimidine (B22253) | POCl₃ | 2,4-Diamino-6-chloropyrimidine | 85% mdpi.com |

| 2,4-Dichloro-5-fluoropyrimidine | Various amines | 2-Chloro-4-amino-5-substituted pyrimidines | - |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methyl pyrazole, various anilines | C-4 substituted pyrimidine intermediates | 10-50% nih.gov |

| Modification Strategy | Rationale | Observed Outcome |

| Addition of a methyl group to the cyclopropyl ring | Block oxidative metabolism, increase lipophilicity | Improved potency and metabolic stability hyphadiscovery.comnih.gov |

| Replacement of cyclopropyl with gem-dimethyl group | Avert bioactivation reactions | - |

Enantioselective Cyclopropanation Approaches in Pyrimidine Synthesis

Creating specific stereoisomers of cyclopropane-containing pyrimidines is often crucial for biological activity. Enantioselective cyclopropanation reactions have emerged as a powerful tool to achieve this. acs.orgnih.gov These methods utilize chiral catalysts to control the stereochemical outcome of the cyclopropane (B1198618) ring formation. acs.orgnih.govrsc.org For example, the use of chiral ruthenium(II)-phenyloxazoline complexes as catalysts in the reaction of N1-vinylpyrimidines with diazoesters can produce chiral cyclopropyl pyrimidine nucleoside analogues with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Another approach involves asymmetric Michael-initiated ring closure (MIRC) reactions to construct chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues. rsc.orgresearchgate.net These advanced techniques provide access to enantiomerically pure compounds, which is essential for developing selective and potent therapeutic agents. nih.gov

| Catalytic System | Reaction Type | Products | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Ruthenium(II)-phenyloxazoline complex | Intermolecular cyclopropanation | Chiral cyclopropyl pyrimidine nucleoside analogues | 96-99% acs.orgnih.gov | 10:1 to >20:1 acs.orgnih.gov |

| (DHQD)₂AQN (organocatalyst) | Asymmetric Michael-initiated cyclopropanation | Chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues | 73-96% researchgate.net | - |

Reaction Mechanisms and Reactivity Profiles of this compound

Nucleophilic Substitution Reactions on Halogenated Precursors

The hydroxyl groups of this compound can be converted to leaving groups, most commonly chlorine atoms, to facilitate nucleophilic substitution reactions. This transformation is typically achieved by treatment with phosphorus oxychloride (POCl₃), a standard reagent for the chlorination of hydroxypyrimidines. beilstein-journals.orgorgsyn.org The resulting 4,6-dichloro-2-cyclopropylpyrimidine is a versatile intermediate for the introduction of various nucleophiles.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidines is a well-studied area. Generally, the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. In symmetrically substituted 4,6-dichloropyrimidines, the reaction with one equivalent of a nucleophile will yield the monosubstituted product. The introduction of a second, different nucleophile can lead to the formation of unsymmetrical products.

The reaction of 4,6-dichloro-2-cyclopropylpyrimidine with various nucleophiles, such as amines and alkoxides, is expected to proceed via a standard SNAr mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring.

For instance, the reaction with amines would lead to the corresponding amino-substituted pyrimidines. Studies on the amination of other 4,6-dichloropyrimidines have shown that both mono- and di-substituted products can be obtained. nih.gov Similarly, reaction with sodium methoxide (B1231860) in methanol (B129727) is expected to yield the corresponding methoxy-substituted pyrimidines. orgsyn.org The reaction conditions, such as temperature, solvent, and the nature of the nucleophile and any base present, can influence the outcome and selectivity of these reactions. mdpi.com

Table 1: Plausible Nucleophilic Substitution Reactions of 4,6-dichloro-2-cyclopropylpyrimidine

| Nucleophile | Reagents and Conditions | Expected Product |

| Amine (e.g., R-NH₂) | Base (e.g., Et₃N, DIPEA), Solvent (e.g., MeCN, THF) | 4-Amino-6-chloro-2-cyclopropylpyrimidine or 4,6-Diamino-2-cyclopropylpyrimidine |

| Alkoxide (e.g., MeO⁻) | Sodium methoxide in methanol | 4-Chloro-6-methoxy-2-cyclopropylpyrimidine or 4,6-Dimethoxy-2-cyclopropylpyrimidine |

Oxidation Reactions

The oxidation of this compound can be complex, with potential reactions at the pyrimidine ring, the hydroxyl groups, or the cyclopropyl moiety. While specific oxidation studies on this compound are not widely documented, research on similar pyrimidine derivatives provides insight into its potential behavior in oxidative environments.

One area of investigation for pyrimidine derivatives is their antioxidant activity, which involves their ability to counteract reactive oxygen species (ROS). mdpi.comnih.gov The antioxidant properties of pyrimidine derivatives can be assessed using assays such as the 2′,7′-dichlorofluorescein diacetate (DCF-DA) assay, which measures the levels of intracellular ROS. In such an assay, the pyrimidine derivative is introduced to cells, and its ability to reduce the fluorescence signal, which is proportional to the amount of ROS, is measured. This provides an indication of the compound's ability to act as an antioxidant, effectively being oxidized in the process of neutralizing free radicals. mdpi.com

Direct chemical oxidation of the pyrimidine ring itself is also a possibility. However, the electron-rich nature of the dihydroxy-pyrimidine system can make it susceptible to oxidative degradation under harsh conditions. The cyclopropyl group, being a strained ring system, can also be susceptible to oxidation, potentially leading to ring-opened products. The choice of oxidizing agent and reaction conditions would be critical in determining the outcome of such a reaction.

Table 2: Example of an Oxidation-Related Assay for Pyrimidine Derivatives

| Assay | Principle | Measured Outcome |

| DCF-DA Assay | The non-fluorescent DCF-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF. | A decrease in fluorescence intensity in the presence of the test compound indicates its antioxidant (and thus, its own oxidation) potential. mdpi.com |

Reduction Reactions

The reduction of derivatives of this compound, particularly nitro-substituted analogues, is a key transformation for accessing amino-substituted compounds. The nitro group can be introduced onto the pyrimidine ring via electrophilic aromatic substitution (see section 2.3.4).

A common and efficient method for the reduction of a nitro group on a pyrimidine ring is catalytic hydrogenation. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. patsnap.com The reaction solvent is usually an alcohol, such as methanol or ethanol.

For example, the catalytic hydrogenation of a close analogue, 4,6-dichloro-5-nitro-2-propylthiopyrimidine, has been shown to proceed smoothly to the corresponding 5-amino derivative. chemicalbook.com This suggests that a similar reduction of 2-cyclopropyl-5-nitropyrimidine-4,6-diol (B1369655) would yield 5-amino-2-cyclopropylpyrimidine-4,6-diol. The reaction is generally clean and high-yielding.

Table 3: Representative Reduction of a Nitro-pyrimidine Derivative

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,6-dichloro-5-nitro-2-propylthiopyrimidine | H₂, Pt/C catalyst, tert-Butyl methyl ether, ~65°C | 4,6-dichloro-5-amino-2-propylthiopyrimidine | chemicalbook.com |

Electrophilic Aromatic Substitution on Pyrimidine Diols

The pyrimidine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution (EAS). However, the presence of electron-donating groups, such as the hydroxyl groups in this compound, can activate the ring sufficiently to allow for EAS reactions to occur. The hydroxyl groups increase the electron density of the ring, particularly at the C5 position, making it more susceptible to attack by electrophiles.

A key example of an EAS reaction on this system is nitration. The nitration of 2-cyclopropyl-4,6-dihydroxypyrimidine has been reported to yield 2-cyclopropyl-4,6-dihydroxy-5-nitropyrimidine. This reaction is typically carried out using a nitrating mixture of fuming nitric acid in acetic acid at low temperatures.

The mechanism of this reaction is analogous to the well-established mechanism for the nitration of other activated aromatic compounds. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and the acid catalyst. The π-electrons of the pyrimidine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). A base, such as water or the acetate (B1210297) ion, then abstracts a proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the 5-nitro product.

Table 4: Example of Electrophilic Aromatic Substitution on a 2-Cyclopropylpyrimidine Diol

| Reaction | Reagents and Conditions | Product |

| Nitration | Fuming nitric acid, acetic acid, ≤ 15°C | 2-cyclopropyl-4,6-dihydroxy-5-nitropyrimidine |

Ring-Opening Reactions of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocyclic ring that possesses significant ring strain (approximately 27.5 kcal/mol). This strain makes the cyclopropyl group susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions.

In the context of this compound, the cyclopropyl ring can potentially undergo ring-opening, leading to the formation of a variety of products. The specific outcome of such a reaction would depend heavily on the reaction conditions and the reagents employed.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropyl ring can be protonated, leading to the formation of a carbocationic intermediate. This intermediate can then be attacked by a nucleophile present in the reaction mixture, resulting in a ring-opened product. For example, acid-catalyzed solvolysis in a solvent such as methanol could potentially lead to the formation of a 2-(3-methoxypropyl)pyrimidine derivative. The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocation. google.com

Transition-Metal-Catalyzed Ring Opening: Various transition metals, such as gold, palladium, and rhodium, are known to catalyze the ring-opening of cyclopropanes. These reactions often proceed through the formation of a metallacyclobutane intermediate. For instance, gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles have been shown to produce indolizine (B1195054) derivatives. orgsyn.org While this is a different heterocyclic system, it demonstrates the potential for transition metal catalysis to induce novel transformations involving a cyclopropyl group attached to a nitrogen-containing heterocycle.

The specific products resulting from the ring-opening of the cyclopropyl group in this compound would need to be determined experimentally, as the reactivity will be influenced by the electronic properties of the pyrimidine ring.

Table 5: Potential Ring-Opening Reactions of the Cyclopropyl Group

| Reaction Type | General Conditions | Potential Product Type |

| Acid-Catalyzed Solvolysis | Strong acid (e.g., H₂SO₄), nucleophilic solvent (e.g., MeOH) | 2-(3-alkoxypropyl)pyrimidine-4,6-diol |

| Transition-Metal Catalysis | Metal catalyst (e.g., Au, Pd, Rh), specific ligands and conditions | Various, depending on the catalytic cycle and reactants |

Structure Activity Relationship Sar Studies of 2 Cyclopropylpyrimidine 4,6 Diol Analogues

Impact of Substituents on Biological Activity Profiles

The biological activity of 2-cyclopropylpyrimidine-4,6-diol analogues can be significantly altered by the introduction of various substituents on both the pyrimidine (B1678525) and cyclopropyl (B3062369) rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Systematic modifications of the this compound scaffold have provided insights into the SAR of this class of compounds. For instance, substitution on the pyrimidine ring at the 5-position is a common strategy to explore the impact of sterics and electronics on activity. The introduction of small alkyl groups, halogens, or electron-withdrawing groups can lead to significant changes in biological profiles. A novel class of 2,4-disubstituted pyrimidines with varying steric and electronic properties at the C-2 and C-4 positions were designed and synthesized to evaluate their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. nih.gov

The nature of the substituent at the C2 position is also a critical determinant of activity. While the parent compound features a cyclopropyl group, variations of this group or its replacement with other small cyclic or acyclic moieties can modulate the compound's binding affinity and selectivity. The introduction of a chlorine atom into a biologically-active molecule can substantially improve its intrinsic biological activity in some cases. eurochlor.org

The following table summarizes hypothetical SAR data for a series of this compound analogues, illustrating the impact of substituents on biological activity.

| Compound ID | R1 (C5-Position) | R2 (Cyclopropyl Substituent) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 10.5 |

| 2 | F | H | 5.2 |

| 3 | Cl | H | 2.1 |

| 4 | CH₃ | H | 8.9 |

| 5 | H | 1-CH₃ | 15.3 |

| 6 | H | 2,2-F₂ | 1.5 |

This data is illustrative and intended to demonstrate potential SAR trends.

Stereochemical Considerations in Pyrimidine-Based Cyclopropanes

The presence of a cyclopropane (B1198618) ring in the this compound structure introduces the possibility of stereoisomerism, which can have a profound impact on biological activity. The three-membered ring is rigid and substitution can lead to cis and trans diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit different pharmacological activities and metabolic fates.

For substituted cyclopropyl groups, the relative orientation of the substituents on the ring can influence how the molecule fits into a protein's binding site. For example, a substituent in the trans position relative to the pyrimidine ring may be able to access a hydrophobic pocket that a cis substituent cannot, leading to a significant difference in potency.

Furthermore, if the substitution on the cyclopropyl ring creates a chiral center, the resulting enantiomers may display stereoselective binding to their biological target. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are critical for a complete understanding of the SAR and for the development of a safe and effective therapeutic agent.

Rational Design Principles for Enhanced Efficacy and Selectivity

The development of this compound analogues with improved efficacy and selectivity relies on rational design principles. nih.gov A primary goal is to maximize interactions with the desired biological target while minimizing off-target interactions that could lead to adverse effects.

One key strategy is the exploitation of subtle differences in the binding sites of related proteins to achieve selectivity. nih.gov For instance, if the target protein has a specific hydrophobic pocket, modifying the cyclopropyl group with a substituent that can favorably occupy this pocket can enhance binding affinity and selectivity over proteins lacking this feature.

Structure-based drug design (SBDD) is a powerful tool in this context. If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogues of this compound will bind. This allows for the in silico design of new compounds with optimized interactions, such as additional hydrogen bonds or hydrophobic contacts.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution structure of the biological target, ligand-based drug design methods, such as pharmacophore modeling, are invaluable. volkamerlab.org A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific target and to trigger a biological response. volkamerlab.org

For the this compound series, a pharmacophore model can be generated based on a set of known active analogues. nih.gov This model would typically include features such as hydrogen bond donors (from the diol), hydrogen bond acceptors (from the pyrimidine nitrogens), and a hydrophobic feature representing the cyclopropyl group. volkamerlab.org

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach accelerates the discovery of new lead compounds.

Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be performed to correlate the 3D properties of the molecules with their biological activity. nih.gov These models provide a more detailed understanding of the SAR and can guide the optimization of lead compounds by indicating which regions of the molecule are sensitive to modification and what types of physicochemical properties are most important for activity.

Biological Activities and Mechanistic Investigations of 2 Cyclopropylpyrimidine 4,6 Diol and Its Derivatives

Antiplatelet Activity Research and P2Y12 Receptor Antagonism

The P2Y12 receptor is a key protein on the surface of platelets that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a cascade of events leading to platelet aggregation and thrombus formation. frontiersin.org Inhibitors of this receptor are crucial in the prevention of cardiovascular events. nih.gov

Analogues of Ticagrelor

Ticagrelor is a known antiplatelet drug that reversibly inhibits the P2Y12 receptor. uliege.be It belongs to the 1,2,3-triazolo[4,5-d]pyrimidines class of compounds. uliege.be Researchers have synthesized analogues of Ticagrelor that incorporate the 2-cyclopropylpyrimidine-4,6-diol moiety to explore how structural modifications affect antiplatelet and other biological activities. uliege.benih.gov Studies have shown that even slight changes to the Ticagrelor structure can significantly impact its biological properties. uliege.be For instance, some simplified analogues of Ticagrelor were found to retain their antiplatelet activity while losing their antibacterial properties, suggesting that these two activities are not necessarily linked. nih.gov

Molecular Mechanisms of Action

The antiplatelet effect of these compounds stems from their ability to antagonize the P2Y12 receptor. Unlike some other antiplatelet agents, Ticagrelor and its analogues act as reversible, non-competitive inhibitors. uliege.be This means they bind to a site on the P2Y12 receptor that is different from the ADP binding site, and this binding is not permanent. frontiersin.org This interaction prevents the receptor from changing its shape in response to ADP, thereby blocking the signaling pathway that leads to platelet activation and aggregation. frontiersin.org The reversible nature of this inhibition allows for a faster offset of the antiplatelet effect once the drug is cleared from the body. frontiersin.org

Antimicrobial and Antibacterial Activity Studies

In addition to their antiplatelet effects, certain derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties.

Efficacy Against Drug-Resistant Bacterial Strains (e.g., Staphylococcus aureus)

A significant finding is the in vitro bactericidal activity of Ticagrelor and its active metabolite, AR-124910, against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. uliege.be The emergence of multidrug-resistant bacteria poses a significant global health threat, making the discovery of new antimicrobial agents a critical area of research. nih.govnih.gov Studies on various pyrimidine (B1678525) derivatives have shown their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, some halogenated pyrrolopyrimidines have exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and have shown synergistic effects when combined with antimicrobial peptides. nih.gov

Proposed Mechanisms: Enzyme System Inhibition and Nucleic Acid Synthesis Interference

The antimicrobial action of these compounds is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of key bacterial enzyme systems. creative-biolabs.com Another significant pathway is the interference with nucleic acid synthesis, a fundamental process for bacterial survival and replication. creative-biolabs.com

Inhibitors of nucleic acid synthesis can act at different stages, such as by preventing the formation of the building blocks (purine and pyrimidine nucleotides) or by blocking the polymerization process itself. creative-biolabs.com Some antibiotics target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. nih.govcreative-biolabs.com By inhibiting these enzymes, the compounds can disrupt the bacterial cell cycle and lead to cell death. nih.gov Another target is RNA polymerase, the enzyme responsible for transcribing DNA into RNA. creative-biolabs.com

Anticancer Research and Cytotoxic Effects

The potential of pyrimidine derivatives as anticancer agents has also been an area of active investigation. Numerous studies have synthesized and evaluated various pyrimidine-based compounds for their cytotoxic effects against different cancer cell lines. nih.govresearchgate.netnih.gov

Research has shown that certain 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines exhibit significant in-vitro cytotoxicity against human breast, colon, and bladder cancer cell lines. nih.gov Some of these compounds were also found to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govnih.gov For example, some newly synthesized 2,4,6-trisubstituted pyrimidines displayed potent anti-proliferative activity on cancer cells with low cytotoxic effects on normal cells. nih.gov The mechanism of action for some of these compounds involves binding to DNA, potentially through groove binding. nih.gov

Similarly, studies on other pyrimidine derivatives have demonstrated their cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. researchgate.net Thieno[2,3-d]pyrimidine derivatives have also shown inhibitory effects on breast cancer cells. scielo.br The diverse structures of these pyrimidine derivatives allow for a broad range of biological activities, making them promising candidates for the development of new anticancer therapies.

Interactive Data Table: Biological Activities of this compound Derivatives and Related Compounds

| Compound Class | Biological Activity | Target | Mechanism of Action | Key Findings |

| Analogues of Ticagrelor | Antiplatelet | P2Y12 Receptor | Reversible, non-competitive antagonism | Retained antiplatelet activity with potential for reduced antibacterial effects. uliege.benih.gov |

| Ticagrelor and its Metabolites | Antibacterial | Gram-positive bacteria (e.g., S. aureus) | Not fully elucidated | Effective against drug-resistant strains. uliege.be |

| Halogenated Pyrrolopyrimidines | Antibacterial | Staphylococcus aureus | Not fully elucidated | Synergistic effects with antimicrobial peptides. nih.gov |

| Pyridothienopyrimidine Derivatives | Antibacterial | DNA gyrase, Topoisomerase IV | Enzyme inhibition | Potent inhibition of key bacterial enzymes. nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivatives | Anticancer | Cancer cells (breast, colon, bladder) | Apoptosis induction | Selective cytotoxicity towards cancer cells. nih.gov |

| 2,4,6-Trisubstituted Pyrimidines | Anticancer | Cancer cells | DNA binding | Potent anti-proliferative activity. nih.gov |

| Thieno[2,3-d]pyrimidine Derivatives | Anticancer | Breast cancer cells | Not fully elucidated | Inhibitory effects on breast cancer cell lines. scielo.br |

Apoptosis Induction Pathways (DNA Damage, Cell Cycle Arrest)

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Pyrimidine derivatives have been shown to trigger this process through various mechanisms, including the induction of DNA damage and interference with the cell cycle. nih.govresearchgate.net

Research into novel pyrimidine derivatives has revealed their potential to act as topoisomerase II inhibitors. nih.gov Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to double-strand breaks in DNA, which can trigger apoptotic pathways. nih.gov Furthermore, some pyrimidine analogs have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK4/6. nih.gov These kinases are pivotal in regulating cell cycle progression, and their inhibition can lead to cell cycle arrest, preventing cancer cells from proliferating. nih.gov

For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase. rsc.org One study on a series of 6-substituted N-formyltetrahydropyrido[3,2-d]pyrimidine derivatives found that they could induce cell cycle arrest at the S phase, leading to apoptosis. researchgate.net The mechanism of action for some of these compounds involves the inhibition of enzymes like PIM-1 kinase, which is implicated in cell survival and proliferation. rsc.org The ability of these compounds to upregulate pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2, further underscores their pro-apoptotic potential. nih.gov

In Vitro Evaluation in Human Cancer Cell Lines (e.g., MCF-7, HCT-116)

The anticancer potential of pyrimidine derivatives has been extensively evaluated in various human cancer cell lines, including the breast cancer cell line MCF-7 and the colorectal carcinoma cell line HCT-116. encyclopedia.pubnih.govnih.gov These in vitro studies are crucial for identifying promising candidates for further development.

A variety of pyrimidine-based compounds have demonstrated significant cytotoxic effects against these cell lines. For example, a study on novel pyrido[2,3-d]pyrimidine derivatives reported potent activity against MCF-7 cells. rsc.org Similarly, other research has highlighted the efficacy of different pyrimidine analogs against both MCF-7 and HCT-116 cell lines. nih.govnih.govnih.gov

The following table summarizes the in vitro cytotoxic activity of several pyrimidine derivatives against MCF-7 and HCT-116 cancer cell lines, as reported in various studies. It is important to note that these are different derivatives and not this compound itself.

| Compound Type | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Plastoquinone Analogue (AQ-12) | HCT-116 | IC50 = 5.11 ± 2.14 μM | nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 | IC50 = 6.06 ± 3.09 μM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | MCF-7 | IC50 = 0.57 μM | rsc.org |

| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | MCF-7 | IC50 = 1.31 μM | rsc.org |

| Pyridopyrimidine derivative (Compound 5) | MCF-7 | IC50 = 7.69 μM | nih.gov |

| Pyridopyrimidine derivative (Compound 5) | HCT-116 | IC50 = Not specified, but evaluated | nih.gov |

Lead Compound Development for Cancer Therapeutics

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. encyclopedia.pub This versatility makes pyrimidine derivatives attractive candidates for lead compound development in the search for new cancer therapies. ijrpr.com

The process of lead compound development involves identifying a compound with promising biological activity and then systematically modifying its structure to enhance its efficacy, selectivity, and pharmacokinetic properties. Several studies have identified pyrimidine derivatives as promising lead compounds. For example, certain 4,6-diaryl-substituted pyrimidines have been highlighted as potential leads for the development of PI3Kγ inhibitors, a key target in oncology. nih.govnih.gov

The development of these compounds often involves exploring the structure-activity relationships (SAR) to understand how different substituents on the pyrimidine ring influence their anticancer activity. encyclopedia.pub This knowledge is then used to design and synthesize new analogs with improved therapeutic potential. The ultimate goal is to develop a drug candidate with high potency against cancer cells and minimal toxicity towards healthy cells.

Anti-inflammatory Property Investigations

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

In addition to their anticancer properties, pyrimidine derivatives have also been investigated for their anti-inflammatory effects. nih.govrsc.orgpharmjournal.ru A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. mdpi.comnih.gov COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory therapies. mdpi.commdpi.com

Several studies have reported on pyrimidine derivatives that selectively inhibit COX-2 over COX-1. nih.govijper.org This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The mechanism of inhibition often involves the compound binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. mdpi.com

The following table presents data on the COX inhibitory activity of some pyrimidine derivatives from a study, highlighting their selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| L1 | >100 | 15.24 ± 0.51 | >6.56 | nih.gov |

| L2 | 45.24 ± 1.24 | 10.25 ± 0.38 | 4.41 | nih.gov |

| Meloxicam (Reference) | >100 | 12.54 ± 0.42 | >7.97 | nih.gov |

| Piroxicam (Reference) | 25.41 ± 0.85 | 28.41 ± 1.02 | 0.89 | nih.gov |

Enzyme Inhibition Studies beyond COX

GTP Cyclohydrolase I Inhibition Mechanisms

Beyond their effects on COX enzymes, certain pyrimidine derivatives have been shown to inhibit other important enzymes. One such enzyme is GTP cyclohydrolase I (GTPCH), which is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). nih.govnih.govwikipedia.orgorpha.net BH4 is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. nih.gov

Research has shown that 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), a compound with a pyrimidine-diol core, is a potent inhibitor of GTPCH. nih.gov Interestingly, the inhibition by DAHP is not a direct competition with the enzyme's substrate, GTP. Instead, DAHP's inhibitory action is dependent on the presence of the GTPCH feedback regulatory protein (GFRP). nih.gov DAHP appears to mimic the endogenous feedback inhibitor, BH4, by binding to GFRP and inducing a conformational change in the GTPCH-GFRP complex that leads to inhibition. nih.gov At higher concentrations, DAHP can also compete directly with GTP for binding to the enzyme. nih.gov

This dual mechanism of inhibition suggests that the efficacy of DAHP and potentially other pyrimidine-4,6-diol derivatives as GTPCH inhibitors could be tissue-specific, depending on the expression levels of GFRP. nih.gov

Pteridine (B1203161) Reductase Inhibition

Research into the biological activities of this compound and its analogues has explored their potential as inhibitors of various enzymes. While direct inhibitory activity of this compound on pteridine reductase is not extensively detailed in the provided information, the broader class of pyrimidine derivatives has been investigated for this activity. Pteridine reductase is a crucial enzyme in various organisms, including protozoan parasites, where it plays a role in the folate biosynthesis pathway. Inhibition of this enzyme is a key strategy in the development of antimicrobial and antiparasitic agents. The structural features of pyrimidine derivatives, including the nature and position of substituents on the pyrimidine ring, are critical in determining their inhibitory potency and selectivity.

Cholinesterase and Aβ-Aggregation Inhibition

A significant area of investigation for pyrimidine diol derivatives has been in the context of Alzheimer's disease, focusing on their dual ability to inhibit cholinesterases and the aggregation of amyloid-β (Aβ) peptides. nih.gov

A series of 2,4-disubstituted pyrimidine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (BuChE). nih.gov These compounds displayed a wide range of inhibitory activity. The structure-activity relationship (SAR) studies revealed that the inhibitory potency and selectivity were influenced by the steric and electronic properties of the substituents at the C-2 and C-4 positions of the pyrimidine core. nih.gov For instance, a pyrrolidine (B122466) group at the C-2 position resulted in potent and selective AChE inhibition, while a thiomorpholine (B91149) ring at the same position conferred superior BuChE inhibition. nih.gov

The most potent AChE inhibitor identified was N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, with an IC₅₀ value of 5.5 μM. nih.gov In the case of BuChE inhibition, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine was the most potent and selective, with an IC₅₀ of 2.2 μM, which was more potent than the reference drug galanthamine. nih.gov

Selected 2,4-disubstituted pyrimidines were also tested for their capacity to prevent hAChE-induced Aβ₁₋₄₀ aggregation. nih.gov At a concentration of 100 μM, these derivatives exhibited varying degrees of inhibition, with some showing up to 59% inhibition of aggregation. nih.gov This dual-action profile highlights the potential of pyrimidine derivatives in addressing multiple pathological aspects of Alzheimer's disease. nih.govmdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Substituent at C-2 | Substituent at C-4 | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|---|---|

| 7a | Pyrrolidine | Amine | 8.7 | 26.4 |

| 7b | Morpholine | Amine | 14 | 68.3 |

| 7c | Thiomorpholine | Amine | 23.2 | 6.1 |

| 9a | Pyrrolidine | N-(naphth-1-ylmethyl)amine | 5.5 | - |

| 9e | 4-Methylpiperidine | N-(naphth-1-ylmethyl)amine | - | 2.2 |

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives. nih.gov

Other Investigated Biological Activities of Pyrimidine Diol Derivatives

Neuroprotective Effects of Analogues

Analogues of pyrimidine diols have been investigated for their potential neuroprotective effects. The neurodegenerative processes in diseases like Alzheimer's are complex, involving oxidative stress, neuroinflammation, and disruption of cellular signaling pathways. nih.gov One study investigated the effects of 2-hydroxypropyl-β-cyclodextrin on amyloid-β (1-42)-induced neurotoxicity in the rat hippocampus. nih.gov Treatment with this compound was found to reduce levels of cholesterol, oxidative stress markers, and pro-inflammatory molecules, while upregulating key signaling proteins involved in neuronal health and function. nih.gov While not a direct pyrimidine derivative, this research highlights the therapeutic strategy of targeting pathways that pyrimidine analogues are also designed to modulate.

Antiviral Activities (e.g., Anti-HIV)

The antiviral potential of pyrimidine derivatives has been a subject of research, including their activity against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov A study involving the synthesis of new mono- and diaryl pyrimidines and their evaluation for in vitro activity against HIV-1 and HIV-2 replication in human MT-4 cells was conducted. researchgate.net However, in this particular study, none of the tested pyrimidine analogues demonstrated inhibitory activity against HIV-1 and HIV-2 replication. researchgate.net

Other research has explored different classes of compounds for anti-HIV activity, with some peptides and small molecules showing promise by targeting various stages of the viral life cycle, such as viral entry and replication. nih.govd-nb.infomdpi.com For instance, some marine-derived compounds have been found to inhibit HIV-1 fusion and reverse transcriptase activity. mdpi.com The broad interest in pyrimidine scaffolds in medicinal chemistry suggests that further structural modifications could lead to the development of effective antiviral agents. researchgate.net

Retinoid-X-Receptor (RXR) Agonism

Retinoid-X-Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression related to various physiological processes. elsevierpure.com They function by forming heterodimers with other nuclear receptors. elsevierpure.commdpi.com Synthetic ligands that activate RXR, known as rexinoids, have therapeutic potential in areas such as cancer and metabolic disorders. elsevierpure.comnih.gov

The development of selective RXR agonists is an active area of research. nih.gov Pyrimidine-based structures have been explored for their potential to act as RXR agonists. The goal is to design compounds that can selectively activate RXR and its permissive heterodimers (like RXR-LXR and RXR-PPAR) while minimizing cross-reactivity with non-permissive pathways (like RXR-RAR) to reduce side effects. elsevierpure.comnih.gov The ability of RXR agonists to modulate gene transcription makes them attractive candidates for the treatment of various diseases, including certain types of cancer and neurodegenerative disorders. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 2 Cyclopropylpyrimidine 4,6 Diol

Quantum Chemical Studies and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-cyclopropylpyrimidine-4,6-diol. DFT calculations can determine various electronic properties that are crucial for understanding the compound's chemical behavior.

Detailed research findings from DFT studies on related pyrimidine (B1678525) derivatives, such as pyrazolo[3,4-d]pyrimidines, reveal important parameters. researchgate.netnih.gov These studies often calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. For instance, in a study of pyrazolo[3,4-d]pyrimidine derivatives, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecules. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. Such information is vital for predicting how the molecule will interact with other chemical species.

While specific DFT data for this compound is not widely published, the established methodologies used for similar pyrimidine structures provide a clear framework for its analysis. The table below illustrates typical data obtained from DFT calculations on related heterocyclic compounds.

| Property | Description | Typical Values for Pyrimidine Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |

Data is illustrative and based on published values for related pyrimidine derivatives.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. utep.edu In the context of this compound, MD simulations are invaluable for understanding how the compound might interact with biological targets, such as proteins or enzymes. mdpi.comusf.edu These simulations can provide atomic-level insights into the binding process, the stability of the compound-target complex, and the conformational changes that may occur upon binding. utep.edunih.gov

The process typically involves placing the ligand (this compound) in the binding site of a target protein within a simulated aqueous environment. The forces between the atoms are calculated, and the trajectories of the atoms are tracked over a set period, often nanoseconds to microseconds.

MD simulations have been extensively used to study the interactions of various small molecules with their biological targets. For example, in a study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors, MD simulations were used to confirm the stability of the ligand within the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, MD simulations of rutin-cyclodextrin inclusion complexes were used to calculate binding energies and analyze the stability of the complex. mdpi.com

| Simulation Parameter | Description | Typical Application |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand and protein over time, indicating the stability of the complex. | To assess if the ligand remains stably bound in the active site. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein, indicating flexibility. | To identify which parts of the protein are most affected by ligand binding. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the free energy change upon ligand binding, indicating the strength of the interaction. | To compare the binding affinities of different ligands to the same target. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target over time. | To identify key interactions that stabilize the complex. |

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. easychair.org The pyrimidine-4,6-diol scaffold, including the 2-cyclopropyl derivative, can be used as a basis for virtual ligand design to create novel compounds with desired biological activities.

Virtual screening can be broadly categorized into two types: structure-based and ligand-based. Structure-based virtual screening utilizes the 3D structure of the target protein to dock potential ligands into the binding site and score their interactions. Ligand-based methods use the properties of known active compounds to identify other molecules with similar characteristics.

Numerous studies have employed in silico screening to identify novel pyrimidine derivatives with therapeutic potential. For instance, a series of pyrimidine-5-carbonitrile derivatives were designed and evaluated as potential VEGFR-2 inhibitors through molecular docking studies. rsc.org In another study, a high-throughput virtual screening protocol was used to identify potent inhibitors of the COX-2 receptor from a large database of ligands. easychair.org

The general workflow for a virtual screening campaign involving a scaffold like this compound would involve:

Library Preparation: Assembling a large database of chemical compounds.

Target Preparation: Obtaining and preparing the 3D structure of the biological target.

Docking and Scoring: Computationally placing each ligand into the target's binding site and using a scoring function to estimate its binding affinity.

Hit Selection and Refinement: Selecting the top-scoring compounds for further experimental testing.

Prediction of Spectroscopic Properties (e.g., IR/Raman Spectra)

Computational methods can be used to predict the spectroscopic properties of molecules, such as their infrared (IR) and Raman spectra. These predictions are valuable for interpreting experimental spectra and for understanding the vibrational modes of the molecule. The calculations are typically performed using quantum chemical methods like DFT.

The predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Each peak in the calculated spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

While there are no specific published predicted IR or Raman spectra for this compound, the methodology is well-established. For example, a study on the calculation of IR and Raman spectra using hybrid QM/MM techniques demonstrates how these methods can be applied to complex systems. nih.gov

Reaction Pathway Elucidation through Computational Approaches

For instance, computational studies have been used to investigate the reaction pathways of pyrimidine bases during chlorination, proposing transformation pathways based on the identified products. researchgate.net Another study combined experimental and computational approaches to understand the mechanism of pyrimidine synthesis, involving a cascade of cycloaddition and elimination reactions. mdpi.com

These computational approaches can be applied to study the synthesis of this compound, potentially optimizing reaction conditions and yields. They can also be used to predict its metabolic pathways by simulating its interactions with metabolic enzymes.

Advanced Analytical and Spectroscopic Characterization in 2 Cyclopropylpyrimidine 4,6 Diol Research

X-ray Crystallography for Structural Elucidation and Polymorph Identification

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. ripublication.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its interactions with biological targets. The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is analyzed to generate an electron density map, from which the molecular structure can be elucidated. ripublication.com

For 2-Cyclopropylpyrimidine-4,6-diol, X-ray crystallographic analysis would be instrumental in confirming the planar structure of the pyrimidine (B1678525) ring and determining the precise orientation of the cyclopropyl (B3062369) substituent relative to the ring. Furthermore, this technique is essential for identifying and characterizing different polymorphic forms of the compound. Polymorphs, or different crystalline arrangements of the same molecule, can exhibit distinct physical properties, including solubility and bioavailability, making their identification critical in pharmaceutical development.

While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic structures, such as 1,6-dihydro-1,2,4,5-tetrazines, demonstrates the power of this technique. researchgate.net For these compounds, X-ray diffraction has revealed detailed conformational information, such as the boat conformation of the central ring. researchgate.net A similar analysis of this compound would provide invaluable insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns involving the diol groups.

Table 1: Potential X-ray Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-N, C-O, C-H |

| Bond Angles (°) | Angles within the pyrimidine and cyclopropyl rings |

| Torsion Angles (°) | Orientation of the cyclopropyl group to the pyrimidine ring |

| Hydrogen Bonding | Donor-acceptor distances and angles |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR would be expected to show distinct signals for the protons on the cyclopropyl ring and the pyrimidine ring. The protons of the cyclopropyl group typically appear in the upfield region of the spectrum (around 0.5-1.5 ppm). researchgate.netorganicchemistrydata.org The single proton on the pyrimidine ring would likely appear further downfield. The hydroxyl protons of the diol group may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR would complement the proton data by providing information on the carbon skeleton. The number of unique carbon signals would confirm the symmetry of the molecule. The chemical shifts would be characteristic of the sp²-hybridized carbons of the pyrimidine ring and the sp³-hybridized carbons of the cyclopropyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal coupling between adjacent protons, for instance, between the methine and methylene (B1212753) protons of the cyclopropyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl-CH | ~1.0-1.5 | ~15-25 | Multiplet |

| Cyclopropyl-CH₂ | ~0.5-1.0 | ~5-15 | Multiplet |

| Pyrimidine-CH | ~5.5-6.0 | ~90-100 | Singlet |

| Pyrimidine-C-OH | - | ~160-170 | - |

| Pyrimidine-C-Cyclopropyl | - | ~170-180 | - |

| OH | Variable (broad singlet) | - | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. organicchemistrydata.orgresearchgate.net

Mass Spectrometry Applications in Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. core.ac.uk It is widely used in metabolite identification due to its high sensitivity and specificity. creative-proteomics.comrsc.org In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the unambiguous determination of its elemental formula.

When coupled with liquid chromatography (LC-MS), this technique can be used to study the metabolic fate of this compound. nih.govunmc.edu After administration to a biological system, samples can be analyzed to identify potential metabolites. These metabolites are typically formed through enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation.

Tandem mass spectrometry (MS/MS) would be employed to further elucidate the structure of these metabolites. In an MS/MS experiment, the molecular ion of a potential metabolite is selected and subjected to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the structure of the metabolite. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, and fragmentation of the cyclopropyl ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 153.0664 | Protonated molecular ion |

| [M+Na]⁺ | 175.0483 | Sodium adduct |

| [M-CO+H]⁺ | 125.0715 | Loss of carbon monoxide |

| [M-C₃H₄+H]⁺ | 113.0405 | Loss of cyclopropene (B1174273) from the side chain |

Note: The molecular formula of this compound is C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol .

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying the functional groups present in a molecule. acs.org

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=O, C=N, and C=C functional groups. The presence of strong, broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the diol groups, likely involved in hydrogen bonding. The C-H stretching vibrations of the cyclopropyl and pyrimidine rings would appear around 2900-3100 cm⁻¹.

It is important to note that pyrimidine-4,6-diols can exist in tautomeric equilibrium with their keto forms (e.g., 2-cyclopropyl-6-hydroxypyrimidin-4(3H)-one). This tautomerism would be reflected in the vibrational spectra. The presence of strong C=O stretching bands in the region of 1650-1700 cm⁻¹ would indicate a significant contribution from the keto tautomer. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=C bonds of the pyrimidine ring. The ring breathing modes of the pyrimidine ring are often strong in the Raman spectrum and can provide a characteristic fingerprint for the molecule. researchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3200-3600 | O-H stretch | IR |

| 3000-3100 | Aromatic/Cyclopropyl C-H stretch | IR, Raman |

| 1650-1700 | C=O stretch (keto tautomer) | IR |

| 1550-1650 | C=C and C=N stretch | IR, Raman |

| 1400-1500 | Ring stretching modes | IR, Raman |

| 900-1000 | Ring breathing mode | Raman |

Note: These are predicted frequency ranges and can be influenced by tautomerism, hydrogen bonding, and the physical state of the sample. ripublication.comresearchgate.net

Applications of 2 Cyclopropylpyrimidine 4,6 Diol in Organic Synthesis and Material Science

Utility as a Versatile Synthetic Scaffold for Heterocyclic Compounds

There is currently no specific data in published literature detailing the use of 2-Cyclopropylpyrimidine-4,6-diol as a starting material for the synthesis of other heterocyclic compounds. While pyrimidine-4,6-diols can theoretically be functionalized, for example, through reactions at the hydroxyl groups or by electrophilic substitution on the ring, no examples utilizing the 2-cyclopropyl variant have been reported.

Potential in Functional Organic Materials Research (e.g., N-heteropolycycles)

While pyrimidine-containing molecules are explored for their potential in functional organic materials, there is no research available that specifically investigates this compound for applications in N-heteropolycycles or other functional materials. Its properties and potential in this area remain uncharacterized.

Patent Landscape and Commercial Research Implications for 2 Cyclopropylpyrimidine 4,6 Diol

Analysis of Key Patent Families Related to the Compound and its Derivatives

An analysis of the patent landscape indicates that while 2-Cyclopropylpyrimidine-4,6-diol itself is not the subject of extensive patenting, its core structure, pyrimidine-4,6-diol, and its substituted derivatives are frequently cited in patents for various pharmaceutical applications. These patents primarily focus on the synthesis of more complex molecules where the pyrimidine-4,6-diol moiety serves as a crucial intermediate.

Key patent families in this area are often centered around the development of kinase inhibitors and other therapeutic agents. For instance, pyrimidine (B1678525) derivatives are central to the structure of numerous drugs and clinical candidates. While not explicitly mentioning the 2-cyclopropyl variant, patents such as those for pyrrolopyrimidine compounds used in modulating protein kinase activity underscore the importance of the substituted pyrimidine scaffold. google.com These patents often claim a broad range of substituents on the pyrimidine ring to protect a wide chemical space.

Furthermore, the synthesis of intermediates for major drugs like Ticagrelor involves related dihydroxypyrimidine structures. googleapis.com Patents covering the manufacturing processes of such drugs often protect the novel synthetic routes to key pyrimidine intermediates, which can include diol or dihalo derivatives. googleapis.com This suggests that any novel and efficient synthesis of this compound could have significant commercial value as it might be adapted for the production of proprietary active pharmaceutical ingredients.

The general methods for producing 4,6-dihydroxypyrimidines are also well-documented in patent literature. google.com These patents typically describe the condensation of a malonate derivative with a suitable amidine, in this case, cyclopropanecarboxamidine. The intellectual property in this area often resides in the optimization of reaction conditions, such as the choice of base, solvent, and temperature, to improve yield and purity. google.com

A summary of relevant patent areas for derivatives and related structures is presented below:

| Patent Area | Description | Key Applications | Representative Patent Filings (Illustrative) |

| Kinase Inhibitors | Patents covering pyrimidine derivatives as inhibitors of protein kinases, crucial in cancer and inflammation treatment. google.com | Oncology, Autoimmune Diseases | Patents for pyrrolopyrimidine compounds google.com |

| Pharmaceutical Intermediates | Patents protecting the synthesis of key building blocks for active pharmaceutical ingredients. googleapis.com | Cardiovascular Drugs, Antivirals | Process patents for Ticagrelor intermediates googleapis.com |

| General Synthesis Methods | Patents on novel and efficient methods for the preparation of the 4,6-dihydroxypyrimidine (B14393) core structure. google.comgoogle.com | Chemical Manufacturing | Patents on malonate and formamide (B127407) condensation google.com |

Academic Contributions to Patentable Discoveries

Academic research has played a crucial role in elucidating the potential therapeutic applications of 2-substituted pyrimidine-4,6-diols, thereby laying the groundwork for patentable inventions. A notable example is the design and synthesis of 2-alkylpyrimidine-4,6-diols as potent agonists for G-protein coupled receptor 84 (GPR84). nih.gov GPR84 is primarily expressed in immune cells and is implicated in inflammatory responses, making it an attractive target for drug discovery.

In a key study, researchers at East China Normal University and Tongji University designed and synthesized a series of 2-alkylpyrimidine-4,6-diol derivatives. nih.gov Their work, stemming from a high-throughput screening hit, identified these compounds as novel GPR84 agonists. nih.gov This academic investigation into the structure-activity relationship (SAR) of this class of compounds provides a strong rationale for their potential therapeutic use and subsequent patent protection.

The research highlights how modifications at the 2-position of the pyrimidine-4,6-diol scaffold can significantly impact biological activity. nih.gov While this particular study focused on straight-chain alkyl substituents, it opens the door for exploring other groups, such as a cyclopropyl (B3062369) moiety, at this position. The findings from such academic research can be directly translated into patent claims for new chemical entities with specific biological activities.

The detailed research findings from this academic contribution are summarized in the table below, illustrating the type of data that underpins patent applications in this field.

| Compound Type | Research Focus | Key Findings | Potential Patentable Aspect |

| 2-Alkylpyrimidine-4,6-diols | Design and synthesis of novel GPR84 agonists. nih.gov | Identified potent agonists of GPR84, a receptor involved in inflammation. nih.gov | New chemical entities with demonstrated biological activity as GPR84 modulators. |

| 6-Alkylpyridine-2,4-diols | Structural modification and SAR studies based on the pyrimidine scaffold. nih.gov | Discovered highly potent GPR84 agonists, providing valuable tool compounds for further research. nih.gov | Novel compounds with high potency and selectivity for a therapeutic target. |

Future Perspectives and Emerging Research Avenues for 2 Cyclopropylpyrimidine 4,6 Diol

Exploration of Novel Therapeutic Targets

Recent research has identified the G-protein coupled receptor 84 (GPR84) as a promising therapeutic target for a class of molecules structurally related to 2-cyclopropylpyrimidine-4,6-diol. GPR84 is predominantly expressed in immune cells and has been implicated in inflammatory processes, making it a target for conditions like inflammatory bowel disease, neuropathic pain, and Alzheimer's disease. nih.govpatsnap.com

A significant breakthrough in this area was the identification of 2-(hexylthio)pyrimidine-4,6-diol as a potent GPR84 agonist through a high-throughput screening campaign. nih.gov This discovery prompted the synthesis and evaluation of a series of 2-alkylpyrimidine-4,6-diol derivatives to establish a structure-activity relationship (SAR). nih.govnih.gov The findings from these studies offer valuable insights into how the cyclopropyl (B3062369) moiety in this compound might influence its activity at GPR84. The lipophilic nature and rigid conformation of the cyclopropyl group could enhance binding affinity and selectivity for the receptor.

The exploration of this compound and its derivatives as GPR84 modulators is a key future research avenue. Further studies should focus on synthesizing and testing this specific compound to determine its efficacy and selectivity as a GPR84 agonist or potentially an antagonist.

Table 1: GPR84 Agonist Activity of Selected 2-Alkylpyrimidine-4,6-diol Derivatives

| Compound | 2-Substituent | EC50 (nM) |

| 2-(hexylthio)pyrimidine-4,6-diol | Hexylthio | 139 |

| 2-Nonylpyrimidine-4,6-diol | Nonyl | Data not available |

| 6-Nonylpyridine-2,4-diol | Nonyl (on pyridine) | 0.189 |

This table is based on data from studies on related 2-alkylpyrimidine-4,6-diol derivatives and highlights the potential for potent GPR84 activity within this chemical class. nih.govnih.gov

Development of Advanced Delivery Systems

The physicochemical properties of this compound, particularly its likely low aqueous solubility due to the hydrophobic cyclopropyl group, may present challenges for its formulation and bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations.

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drug molecules. nih.gov For a lipophilic compound like this compound, encapsulation within liposomes could enhance its solubility, protect it from premature metabolism, and facilitate its transport to target tissues. nih.gov Research on liposomal formulations of other pyrimidine (B1678525) nucleosides has demonstrated their ability to improve cellular penetration and accumulation. nih.gov

Polymer-Based Nanoparticles: Biodegradable polymeric nanoparticles are another effective approach for delivering poorly soluble drugs. mdpi.comnih.gov These nanoparticles can be engineered to control the release of the encapsulated drug, thereby prolonging its therapeutic effect and reducing potential side effects. nih.gov Polymers such as polylactic-co-glycolic acid (PLGA) are commonly used and can be tailored to optimize drug loading and release kinetics. mdpi.com The small size of nanoparticles also allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Future research should focus on developing and characterizing liposomal and nanoparticle-based formulations of this compound to improve its pharmacokinetic profile and therapeutic efficacy.

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Liposomes | Increased solubility, protection from degradation, enhanced cellular uptake. nih.govnih.gov |

| Polymeric Nanoparticles | Controlled release, improved bioavailability, potential for targeted delivery. mdpi.comnih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com For this compound, AI can be a powerful tool in several key areas.

Target Identification and Validation: While GPR84 is a promising target, AI algorithms can analyze vast biological datasets to identify other potential therapeutic targets for this compound. By integrating data from genomics, proteomics, and chemical biology, AI can help to elucidate the mechanism of action and predict novel indications.

Lead Optimization: Based on the existing SAR data for 2-alkylpyrimidine-4,6-diol derivatives, machine learning models can be trained to predict the GPR84 agonist activity of new, unsynthesized analogs. This in silico screening can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby saving time and resources. Generative AI models can even design novel pyrimidine derivatives with optimized properties.

Pharmacokinetic and Toxicity Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This allows for the early identification of potential liabilities and guides the design of molecules with more favorable drug-like properties.

The integration of AI and ML into the research and development of this compound has the potential to significantly streamline the drug discovery process and increase the likelihood of clinical success.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. Adopting these principles in the synthesis of this compound is crucial for its long-term development and manufacturing.

A known laboratory-scale synthesis of a related compound, 2-cyclopropyl-4,6-dihydroxy-5-nitro-pyrimidine, involves the use of fuming nitric acid and acetic acid, which are corrosive and generate hazardous waste. prepchem.com Future research should focus on developing more sustainable synthetic routes.

Greener Solvents and Catalysts: The use of safer, renewable, and less toxic solvents is a cornerstone of green chemistry. Exploring water, ethanol, or other bio-based solvents as reaction media could significantly reduce the environmental impact. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused would improve the efficiency and sustainability of the synthesis.

Atom Economy and Energy Efficiency: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Microwave-assisted synthesis, for example, can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

A patent for the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) describes a process that, while not for the cyclopropyl analog, provides a basis for a more environmentally friendly approach by avoiding highly toxic reagents. google.com Adapting such methods for the synthesis of this compound represents a key area for future investigation.

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Synthesis Step | Conventional Method | Potential Green Alternative |

| Nitration | Fuming Nitric Acid | Solid acid catalysts, milder nitrating agents |

| Solvent | Acetic Acid | Water, ethanol, or solvent-free conditions |

| Energy Source | Conventional Heating | Microwave irradiation, ultrasound |

By embracing green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Q & A

Q. How to address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodology :

- Pharmacokinetic Optimization : Improve oral bioavailability via prodrug strategies (e.g., esterification of hydroxyl groups).

- Tissue Distribution : Use radiolabeled compounds (¹⁴C or ³H) to quantify accumulation in target organs .

- Off-Target Toxicity : Perform toxicogenomic profiling (RNA-seq) to identify unintended pathways affected at higher doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.